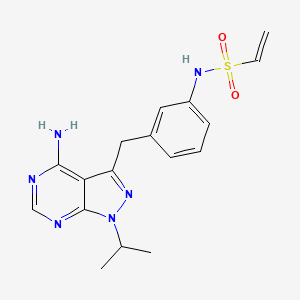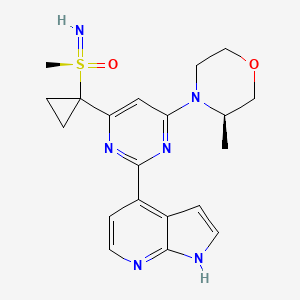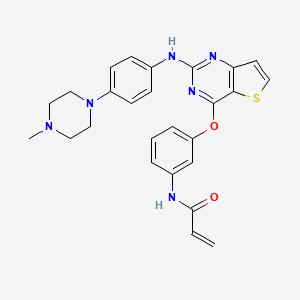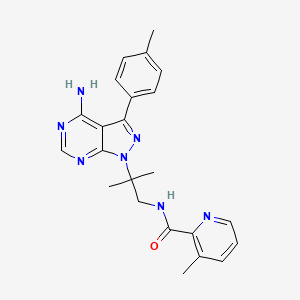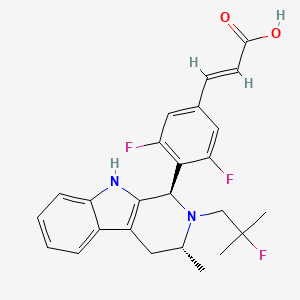
AZD9496
Description
AZD-9496 is under investigation in clinical trial NCT02248090 (AZD9496 First Time in Patients Ascending Dose Study).
Selective Estrogen Receptor Degrader this compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD this compound binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Mechanism of Action
Target of Action
AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) . ERα is a key therapeutic target in ER-positive breast cancer, with over 70% of breast cancers expressing ERα . This compound is a potent and selective antagonist and downregulator of ERα .
Mode of Action
This compound acts as a selective estrogen receptor degrader (SERD) . It binds to ERα, antagonizes it, and promotes its degradation . This leads to a decrease in ERα protein levels, demonstrating potent antagonist activity . This compound is also a potent inhibitor of ESR1-mutant receptors .
Biochemical Pathways
This compound affects the estrogen receptor pathway. By degrading ERα, it inhibits ER-driven cancers more effectively than current endocrine therapies . It modulates ER-regulated gene expression and induces complete ER antagonism . When combined with PI3K pathway and CDK4/6 inhibitors, this compound can lead to further growth-inhibitory effects .
Pharmacokinetics
This compound is orally bioavailable . The exposure of this compound increases in reasonable proportion to increasing dose up to 400mg. At 600mg, a more than dose-proportional increase in exposure was observed . Steady-state exposure of this compound is reached after 5 days of treatment .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of estrogen and the mutation status of the PI3K pathway . The effectiveness of this compound is observed independently of the PI3K pathway mutation status . The presence of estrogen can affect the degree of ER degradation and the resulting antitumor activity .
Biochemical Analysis
Biochemical Properties
AZD9496 interacts with the estrogen receptor alpha (ERα), a key therapeutic target in ER-positive breast cancer . It acts as an antagonist, blocking the activity of ERα, and as a downregulator, reducing the levels of ERα . This dual action results in the inhibition of cell growth in estrogen-dependent and estrogen-independent models .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of ER-positive and ESR1-mutant breast tumors in preclinical models . It also reduces the expression of progesterone receptor (PR) protein levels in a dose-dependent manner, demonstrating potent antagonist activity . Furthermore, it has been shown to have growth-inhibitory effects when combined with PI3K pathway and CDK4/6 inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and downregulating ERα . It is a potent inhibitor of ESR1-mutant receptors and can drive tumor growth inhibition in a patient-derived ESR1 mutant in vivo model . It is anticipated to yield improved bioavailability and clinical benefit through enhanced ER pathway modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant tumor growth inhibition as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . This effect was accompanied by a dose-dependent decrease in PR protein levels . Tumor regressions were also seen in a long-term estrogen-deprived breast model, where significant downregulation of ERα protein was observed .
Dosage Effects in Animal Models
In animal models, this compound demonstrated greater tumor growth inhibition than fulvestrant . Significant tumor growth inhibition was observed as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . The effects of this compound and fulvestrant were comparable in other endocrine-sensitive and -resistant breast cancer models .
Metabolic Pathways
Given its role as an ERα antagonist and downregulator, it is likely to be involved in pathways related to estrogen signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.
Subcellular Localization
Given its role as an ERα antagonist and downregulator, it is likely to be found in the nucleus where ERα typically resides .
Properties
IUPAC Name |
(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDRVGWBHBJNR-BBNFHIFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639042-08-2 | |
| Record name | AZD-9496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9496 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9496 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


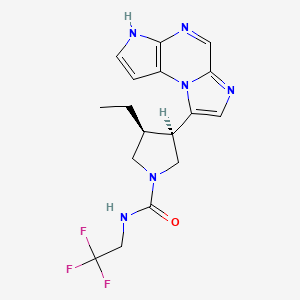
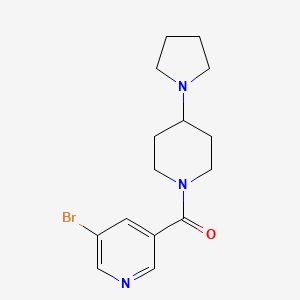
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
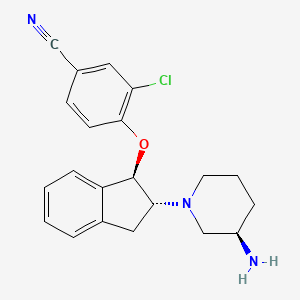
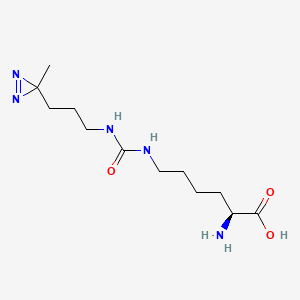
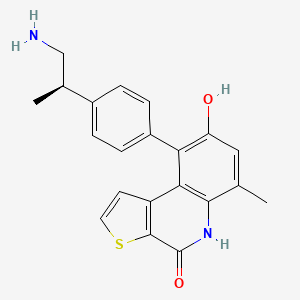
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)
